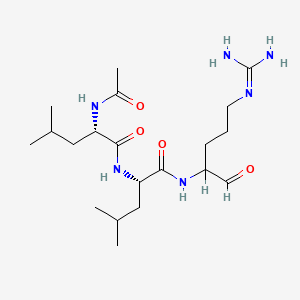

Leupeptin Ac-LL

Description

L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- has been reported in Streptomyces roseus and Xenorhabdus bovienii with data available.

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQQVLCIARPGH-BSOSBYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-47-7 | |

| Record name | Leupeptin Ac-LL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24365-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leupeptin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Leupeptin Ac-LL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leupeptin, and its acetylated form Ac-Leu-Leu-Arg-al (Ac-LL), is a naturally occurring tripeptide aldehyde protease inhibitor derived from actinomycetes.[1][2] It exhibits broad-spectrum inhibitory activity against serine, cysteine, and threonine proteases.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Leupeptin Ac-LL, including its molecular interactions, target specificity, and inhibitory kinetics. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Core Mechanism of Action: Reversible, Competitive, Transition-State Inhibition

Leupeptin Ac-LL functions as a potent, reversible, and competitive inhibitor of its target proteases.[1][4] The cornerstone of its inhibitory activity lies in the C-terminal argininal residue, which mimics the transition state of the substrate during catalysis.[5]

The aldehyde group of the argininal moiety is the key functional group responsible for inhibition. It forms a covalent but reversible hemiacetal adduct with the hydroxyl group of the active site serine residue in serine proteases, or the thiol group of the active site cysteine residue in cysteine proteases.[4][6] This covalent interaction stabilizes the enzyme-inhibitor complex, effectively blocking the active site and preventing substrate binding and subsequent hydrolysis.[7] The interaction is characterized as a transition-state analog inhibition because the tetrahedral hemiacetal intermediate closely resembles the geometry of the tetrahedral intermediate formed during normal peptide bond cleavage.

The specificity of Leupeptin is largely conferred by the Leu-Leu sequence, which interacts with the S2 and S3 subsites of the protease active site, while the argininal residue binds to the S1 specificity pocket, which typically accommodates basic residues like arginine and lysine in the substrate.[8]

Target Protease Specificity and Quantitative Inhibition Data

Leupeptin Ac-LL demonstrates a broad inhibitory profile, targeting a range of serine and cysteine proteases. However, it does not inhibit all proteases, indicating a degree of specificity. For instance, it is ineffective against aspartic proteases like pepsin and metalloproteases like thermolysin.[9]

The potency of inhibition is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activities of Leupeptin against various enzymes.

| Target Enzyme | Enzyme Class | Substrate | Ki | IC50 (µg/mL) |

| Trypsin | Serine Protease | N/A | 3.5 nM[1] | N/A |

| Plasmin | Serine Protease | N/A | 3.4 nM[1] | N/A |

| Porcine Kallikrein | Serine Protease | N/A | N/A | N/A |

| Cathepsin B | Cysteine Protease | N/A | 4.1 nM[1] | N/A |

| Papain | Cysteine Protease | N/A | N/A | N/A |

| Endoproteinase Lys-C | Serine Protease | N/A | N/A | N/A |

| Calpain | Cysteine Protease | N/A | N/A | N/A |

| Aspergillopepsin II (Proctase A) | Aspartic Protease | Casein | N/A | > 250[5] |

| Aspergillopepsin I (Proctase B) | Aspartic Protease | Casein | N/A | > 250[5] |

| Cathepsin A | Serine Carboxypeptidase | Carbobenzoxy-L-glutamyl-L-tyrosine | N/A | 1680[5] |

Note: Ki and IC50 values can vary depending on the experimental conditions, including substrate concentration, pH, and temperature.

Visualizing the Mechanism and Experimental Workflow

Mechanism of Inhibition

The following diagram illustrates the reversible covalent inhibition of a serine protease by Leupeptin Ac-LL.

Caption: Covalent modification of the active site serine by Leupeptin Ac-LL.

Experimental Workflow for Determining Inhibition Kinetics

The following workflow outlines the key steps in determining the inhibitory potency (Ki and IC50) of Leupeptin Ac-LL.

Caption: Workflow for determining protease inhibition kinetics.

Detailed Experimental Protocols

Protocol for IC50 Determination of Leupeptin Ac-LL against Trypsin using a Chromogenic Substrate

This protocol describes the determination of the IC50 value of Leupeptin Ac-LL for the inhibition of bovine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)

-

Leupeptin Ac-LL

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

-

Stop Solution: 30% (v/v) Acetic Acid in deionized water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

-

Prepare a 10 mM stock solution of Leupeptin Ac-LL in deionized water.

-

Prepare a 40 mM stock solution of L-BAPNA in DMSO.

-

On the day of the experiment, dilute the trypsin stock solution to a working concentration of 20 µg/mL in Assay Buffer.

-

Prepare a series of dilutions of Leupeptin Ac-LL in Assay Buffer (e.g., from 100 µM to 0.01 µM).

-

Dilute the L-BAPNA stock solution to a working concentration of 1 mM in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer (for blank)

-

50 µL of various concentrations of Leupeptin Ac-LL solution

-

50 µL of Assay Buffer (for no-inhibitor control)

-

-

Add 25 µL of the 20 µg/mL trypsin solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the 1 mM L-BAPNA solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 50 µL of the Stop Solution to all wells.

-

Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each Leupeptin Ac-LL concentration using the following formula: % Inhibition = [1 - (Absorbanceinhibitor / Absorbanceno-inhibitor control)] x 100

-

Plot the % Inhibition against the logarithm of the Leupeptin Ac-LL concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol for Gelatin Zymography to Qualitatively Assess Protease Inhibition

Gelatin zymography is a technique used to detect and characterize gelatinolytic proteases. This protocol can be adapted to demonstrate the inhibitory effect of Leupeptin Ac-LL.

Materials:

-

Polyacrylamide gel casting reagents

-

Gelatin powder

-

SDS-PAGE running buffer

-

Sample buffer (non-reducing)

-

Protease-containing sample (e.g., conditioned cell culture media)

-

Leupeptin Ac-LL

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in deionized water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in deionized water)

Procedure:

-

Gel Preparation:

-

Prepare a polyacrylamide separating gel containing 0.1% (w/v) gelatin.

-

Pour the separating gel and overlay with a stacking gel.

-

-

Sample Preparation:

-

Prepare two aliquots of the protease-containing sample.

-

To one aliquot, add Leupeptin Ac-LL to a final concentration of 10 µM and incubate at room temperature for 30 minutes. The other aliquot will serve as the untreated control.

-

Mix the samples with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the untreated and Leupeptin-treated samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at a constant voltage at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.

-

Destain the gel with destaining solution until clear bands appear against a blue background.

-

Expected Results:

-

The untreated sample lane will show clear bands where the gelatin has been degraded by the proteases.

-

The Leupeptin-treated sample lane will show a significant reduction or absence of these clear bands, demonstrating the inhibitory effect of Leupeptin Ac-LL on the gelatinolytic activity of the proteases.

Conclusion

Leupeptin Ac-LL is a versatile and potent inhibitor of serine and cysteine proteases, acting through a well-defined mechanism of reversible, competitive, transition-state inhibition. Its broad-spectrum activity and the availability of detailed kinetic data make it an invaluable tool for researchers studying proteolysis and for professionals in the early stages of drug development. The protocols provided in this guide offer a practical framework for investigating its inhibitory properties and utilizing it effectively in experimental settings.

References

- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Assay Procedure for Protease [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]

- 7. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Actinomycete Origins of Leupeptin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin, a potent reversible inhibitor of serine and cysteine proteases, stands as a significant discovery in the realm of microbial secondary metabolites. Its ability to target a broad spectrum of proteases, including trypsin, plasmin, and cathepsins, has rendered it an invaluable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the discovery of leupeptin, its origins from actinomycetes, its mechanism of action, and the experimental protocols for its isolation and characterization.

Discovery and Origin

Leupeptin, chemically identified as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring peptide aldehyde. It was first isolated from the culture broths of various species of Actinomycetes, a phylum of Gram-positive bacteria known for their prolific production of bioactive compounds.[1] Notably, strains of Streptomyces, such as Streptomyces roseus, Streptomyces exfoliatus, Streptomyces griseus, and Streptomyces lavendulae, have been identified as primary producers of leupeptin and its analogues.[2] These microorganisms synthesize leupeptin as a secondary metabolite, which is then secreted into the extracellular environment. The discovery of leupeptin was a pivotal moment, highlighting actinomycetes as a rich source of small molecule protease inhibitors with significant therapeutic and research potential.

Mechanism of Action

Leupeptin functions as a competitive, transition-state inhibitor. Its inhibitory activity is centered on the C-terminal argininal residue, which contains a reactive aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue located in the active site of target serine proteases.[3] A similar covalent interaction occurs with the thiol group of cysteine residues in the active site of cysteine proteases. This covalent modification of the active site effectively blocks substrate access and inhibits proteolytic activity. The inhibition by leupeptin is reversible and can be overcome by an excess of substrate.[4]

Figure 1: Mechanism of leupeptin inhibition of a serine protease.

Quantitative Inhibitory Activity

The potency of leupeptin as a protease inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory or effective concentration (IC50/EC50). Lower values indicate greater inhibitory strength.

| Target Protease | Protease Class | Organism/System | Inhibition Value (Ki) | Inhibition Value (IC50/EC50) | Reference(s) |

| Trypsin | Serine | Bovine | 3.5 nM, 35 nM | - | [4][5] |

| Plasmin | Serine | Human | 3.4 nM, 3.4 µM | - | [4][5] |

| Kallikrein | Serine | Porcine | 19 µM | - | [2] |

| Hepsin | Serine | - | 61.0 nM | - | [6] |

| Matriptase | Serine | Human | 1.9 µM | - | [2] |

| Matriptase 2 | Serine | Human | 2.4 µM, 4.1 µM | - | [2] |

| Cathepsin B | Cysteine | Bovine Spleen | 4.1 nM, 6 nM | - | [2][4] |

| Calpain | Cysteine | Recombinant Human | 10 nM, 72 nM | - | [2][5] |

| SARS-CoV-2 Mpro | Cysteine | In vitro | - | 127.2 µM | [7] |

| Human Coronavirus 229E | - | In vitro | - | ~1 µM (0.4 µg/mL) | [7] |

| SARS-CoV-2 | - | Vero Cells | - | 42.34 µM | [7] |

Experimental Protocols

Isolation and Purification of Leupeptin from Streptomyces

The following is a generalized protocol for the isolation and purification of leupeptin from a Streptomyces culture, based on established methodologies. An improved, detailed purification scheme has been reported by Ning and Beynon (1986).[7]

Figure 2: General workflow for the isolation and purification of leupeptin.

Methodology Details:

-

Culturing: Streptomyces lavendulae can be cultured in a suitable medium, with the addition of lysine shown to increase leupeptin production from 200 to 1400 µg/mL.[7]

-

Harvesting: After an appropriate incubation period (e.g., late exponential phase), the culture is centrifuged to pellet the mycelium. The supernatant, which contains the secreted leupeptin, is collected.

-

Concentration: The supernatant is subjected to ammonium sulfate precipitation. The precipitated proteins and peptides, including leupeptin, are collected by centrifugation and redissolved in a suitable buffer.

-

Chromatography: The redissolved precipitate is then subjected to a series of chromatographic steps. Anion-exchange chromatography is used to separate molecules based on charge, followed by gel filtration chromatography to separate them based on size.

-

Activity-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to inhibit a model protease (e.g., trypsin) to track the location of the leupeptin.

Protease Inhibition Assay (Azocoll-based)

This protocol describes a general method for assessing protease activity and its inhibition, using Azocoll as a substrate. Azocoll is a non-specific chromogenic substrate that releases a soluble, colored dye upon proteolytic cleavage.[2][8]

Materials:

-

Azocoll (Azo dye-impregnated collagen)

-

Buffer (e.g., 0.01 M PBS, pH 7.4)

-

Protease solution (e.g., trypsin)

-

Test fractions or purified leupeptin

-

Microcentrifuge and tubes

-

96-well microtiter plate

-

Spectrophotometer (ELISA reader) capable of reading absorbance at 520-550 nm.

Procedure:

-

Prepare Azocoll Suspension:

-

Wash 75 mg of Azocoll with 50 mL of buffer by gently swirling for 2 hours at room temperature.[2]

-

Centrifuge at 10,000 x g for 10 minutes and discard the supernatant to remove soluble peptides that may cause high background.[2]

-

Repeat the wash step.

-

Resuspend the washed Azocoll in 50 mL of buffer.[2]

-

-

Assay Setup (for each sample/control):

-

In a microcentrifuge tube, combine:

-

100 µL of the protease solution.

-

A specific volume of the test fraction or leupeptin solution (or buffer for the positive control).

-

400 µL of the prepared Azocoll suspension.[2]

-

-

Set up a negative control with buffer instead of the protease solution.

-

-

Incubation:

-

Incubate the reaction mixtures with gentle end-to-end rotation at room temperature for a set period (e.g., 2 hours).[2]

-

-

Stop Reaction and Readout:

-

Interpretation:

-

The absorbance is proportional to the amount of dye released, and thus to the protease activity.

-

A reduction in absorbance in the presence of a test fraction or leupeptin, compared to the positive control, indicates protease inhibition.

-

Leupeptin Biosynthesis

Leupeptin is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[9] Unlike ribosomal protein synthesis, NRPSs do not use an mRNA template. Instead, the synthetase itself acts as the template, with distinct modules responsible for the activation and incorporation of each specific amino acid into the growing peptide chain.[5][10] The biosynthesis of leupeptin involves the sequential condensation of L-leucine, another L-leucine, and L-arginine, followed by N-terminal acetylation and C-terminal reduction to an aldehyde.

Figure 3: Simplified model of leupeptin biosynthesis by a Non-Ribosomal Peptide Synthetase (NRPS).

Conclusion

The discovery of leupeptin from actinomycetes has had a lasting impact on biochemistry and drug discovery. Its potent and broad-spectrum inhibitory activity makes it an indispensable reagent for protecting proteins from degradation during experimental procedures. Furthermore, the elucidation of its structure and mechanism of action has provided a valuable scaffold for the design of synthetic protease inhibitors with therapeutic potential. The study of leupeptin and its producing organisms, the actinomycetes, continues to be a promising avenue for the discovery of novel bioactive compounds.

References

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Azocoll protease activity assay [protocols.io]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying proteinases with azocoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

An In-depth Technical Guide to N-acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of N-acetyl-L-leucyl-L-leucyl-L-argininal, a potent reversible protease inhibitor commonly known as Leupeptin. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented to support research and development efforts.

Chemical Structure and Identification

N-acetyl-L-leucyl-L-leucyl-L-argininal is a tripeptide aldehyde with the systematic IUPAC name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide[1][2]. It is composed of an N-acetylated L-leucine residue, a second L-leucine residue, and a C-terminal L-argininal residue[1][2]. The presence of the aldehyde group at the C-terminus is crucial for its inhibitory activity[1].

Table 1: Chemical Identifiers for N-acetyl-L-leucyl-L-leucyl-L-argininal

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide[1][2] |

| Synonyms | Leupeptin, Acetyl-L-leucyl-L-leucyl-L-argininal |

| SMILES | CC(C)C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C=O)NC(=O)C[1][2] |

| InChI Key | GDBQQVLCIARPGH-ULQDDVLXSA-N[1][2] |

| CAS Number | 55123-66-5 |

| Molecular Formula | C20H38N6O4[1][2] |

Physicochemical Properties

Leupeptin is a white to off-white powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of N-acetyl-L-leucyl-L-leucyl-L-argininal

| Property | Value |

| Molecular Weight | 426.56 g/mol [1][2] |

| Solubility | Soluble in water, ethanol, methanol, acetic acid, and DMSO.[3][4] |

| Stability | Aqueous stock solutions (10 mM) are stable for 1 week at 4°C and for at least 1 month when stored in aliquots at -20°C.[3][4] Working solutions are stable for only a few hours. |

Biological Activity and Mechanism of Action

Leupeptin is a potent, reversible, competitive inhibitor of a broad spectrum of serine and cysteine proteases.[3][5] Its mechanism of action involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of Leupeptin and the hydroxyl group of the active site serine residue or the thiol group of the active site cysteine residue of the target protease.[4] This interaction mimics the transition state of peptide bond hydrolysis, thus blocking the catalytic activity of the enzyme.

Table 3: Inhibitory Activity of Leupeptin against Various Proteases

| Protease | Type | Ki (Inhibition Constant) |

| Trypsin | Serine | 3.5 nM[3] |

| Plasmin | Serine | 3.4 µM |

| Cathepsin B | Cysteine | 4.1 nM[3] |

| Calpain | Cysteine | 10 nM[5] |

| Kallikrein | Serine | 19 µM[5] |

Leupeptin is widely used in cell lysis buffers to prevent the degradation of proteins by proteases released during the extraction process.[3]

Caption: Mechanism of protease inhibition by Leupeptin.

Experimental Protocols

Synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for the synthesis of Leupeptin using Fmoc-based solid-phase peptide synthesis, followed by the reduction of the C-terminal arginine to argininal.

Materials:

-

Fmoc-L-Arg(Pbf)-Wang resin

-

Fmoc-L-Leu-OH

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Diethyl ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell Fmoc-L-Arg(Pbf)-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Leucine Coupling:

-

Activate Fmoc-L-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the second L-leucine residue.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

-

Reduction of Arginine to Argininal:

-

Dissolve the crude peptide in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add DIBAL-H (1.5 equivalents) and stir for 1-2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the solution to warm to room temperature and purify by HPLC.

-

References

- 1. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polypeptide.com [polypeptide.com]

- 3. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. goldbio.com [goldbio.com]

Leupeptin: An In-depth Technical Guide to a Versatile Serine and Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases.[1][2][3] Produced by various species of actinomycetes, leupeptin has become an indispensable tool in biochemical and cell biology research.[2] Its ability to selectively inhibit proteases such as trypsin, plasmin, calpain, and cathepsins makes it invaluable for preventing proteolytic degradation during protein isolation, studying protease function in complex biological processes, and exploring therapeutic interventions for diseases associated with aberrant protease activity.[4][5][6] This technical guide provides a comprehensive overview of leupeptin, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its application in research.

Biochemical Properties and Mechanism of Action

Leupeptin is a tripeptide with the sequence Ac-Leu-Leu-Arg-al.[3] The C-terminal argininal residue is crucial for its inhibitory activity.[7] As a competitive transition-state inhibitor, leupeptin binds to the active site of target proteases.[2] The aldehyde group of the argininal residue forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[8] This interaction is reversible, and the inhibitory effect can be overcome by an excess of substrate.[2]

Data Presentation: Inhibitory Activity of Leupeptin

The efficacy of leupeptin as a protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

| Target Protease | Protease Class | Organism/Source | Ki Value | IC50 Value |

| Trypsin | Serine | Bovine | 3.5 nM[2], 35 nM[4][5] | - |

| Plasmin | Serine | Human | 3.4 µM[4][5] | - |

| Kallikrein | Serine | Porcine | 19 µM[4] | - |

| Calpain | Cysteine | Recombinant Human | 72 nM[5] | - |

| Calpain I | Cysteine | - | 10 nM[4] | - |

| Cathepsin B | Cysteine | Bovine Spleen | 6 nM[4][5] | - |

| Cathepsin B | Cysteine | Human | 4.1 nM[2] | 0.039 µM[9] |

| Matriptase | Serine | Human Recombinant | 1.9 µM[4] | - |

| Matriptase 2 | Serine | Human Recombinant | 2.4 µM[4] | - |

| SARS-CoV-2 Mpro | Cysteine | Viral | - | 127.2 µM[10] |

| Human Coronavirus 229E | - | Viral | - | 0.4 µg/mL (~0.8 µM)[5] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

Leupeptin is widely used in various experimental procedures to protect proteins from degradation. Below are detailed protocols for its application in common laboratory techniques.

Preparation of Leupeptin Stock Solution

-

Reagents: Leupeptin hemisulfate salt, sterile distilled water or an appropriate buffer.

-

Procedure:

-

Dissolve leupeptin in sterile distilled water to a concentration of 1-10 mg/mL.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The aqueous solution is stable for about one week at 4°C and for up to a month at -20°C.[2]

-

Use of Leupeptin in Cell Lysis Buffers for Western Blotting

-

Objective: To prevent proteolytic degradation of target proteins during cell lysis and protein extraction.

-

Lysis Buffer (RIPA Buffer - Example):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

Protease Inhibitor Cocktail (add fresh before use)

-

-

Procedure:

-

Prepare the lysis buffer without protease inhibitors and store at 4°C.

-

Immediately before use, add leupeptin to the lysis buffer to a final concentration of 1-10 µg/mL (typically 1 µg/mL).

-

It is often beneficial to use leupeptin in combination with other protease inhibitors, such as aprotinin and phenylmethylsulfonyl fluoride (PMSF), to create a broad-spectrum inhibitor cocktail.

-

Proceed with the cell lysis protocol on ice.

-

In Vitro Trypsin Inhibition Assay

-

Objective: To determine the inhibitory effect of leupeptin on trypsin activity.

-

Reagents:

-

Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

-

Assay buffer (e.g., 67 mM phosphate buffer, pH 7.6)

-

Leupeptin stock solution

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the trypsin solution.

-

Add varying concentrations of leupeptin to the reaction mixture. Include a control with no leupeptin.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (BAEE).

-

Monitor the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to trypsin activity.

-

Calculate the percentage of inhibition for each leupeptin concentration and determine the IC50 value.

-

In Vitro Cathepsin B Inhibition Assay

-

Objective: To measure the inhibition of cathepsin B activity by leupeptin.

-

Reagents:

-

Cathepsin B enzyme

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM MES, pH 6.0, containing DTT and EDTA)

-

Leupeptin stock solution

-

-

Procedure:

-

Activate the cathepsin B by incubating it in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for 15 minutes at room temperature.[11]

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and the activated cathepsin B.

-

Add different concentrations of leupeptin to the wells.

-

Pre-incubate the enzyme and inhibitor.

-

Start the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).[11]

-

Determine the inhibitory effect of leupeptin on cathepsin B activity.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to leupeptin's function and application.

Caption: Mechanism of leupeptin inhibition.

Caption: Role of calpain in apoptosis and its inhibition by leupeptin.[1][12][13]

Caption: Experimental workflow for Western blotting using leupeptin.

Conclusion

Leupeptin's broad inhibitory spectrum against serine and cysteine proteases, coupled with its well-characterized mechanism of action, solidifies its position as a cornerstone reagent in life science research. This guide has provided a detailed overview of its biochemical properties, quantitative inhibitory data, and practical experimental protocols. The inclusion of visual diagrams for key pathways and workflows aims to facilitate a deeper understanding and more effective application of leupeptin in the laboratory. For researchers and drug development professionals, a thorough understanding of leupeptin's capabilities and applications is essential for obtaining high-quality, reproducible data and for advancing our knowledge of protease biology in health and disease.

References

- 1. sid.ir [sid.ir]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. cephamls.com [cephamls.com]

- 7. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leupeptin: Molecular Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent, reversible inhibitor of a broad spectrum of proteases.[1][2] Produced by various species of actinomycetes, it is widely utilized in biochemical and cellular research to prevent the degradation of proteins of interest during extraction and purification procedures.[1][3] This technical guide provides a comprehensive overview of the molecular characteristics of Leupeptin, detailed experimental protocols for its use, and a visualization of its role in key cellular pathways.

Core Molecular Data

Leupeptin is commercially available in several forms, most commonly as a hemisulfate salt, which enhances its stability. The fundamental molecular properties of Leupeptin and its common salt forms are summarized below.

| Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Leupeptin (Free Base) | C₂₀H₃₈N₆O₄ | 426.56 | 55123-66-5 |

| Leupeptin Hemisulfate | C₂₀H₃₈N₆O₄ • ½H₂SO₄ | 475.59 | 103476-89-7 |

| Leupeptin Hydrochloride | C₂₀H₃₉ClN₆O₄ | 463.02 | 39740-82-4 |

Mechanism of Action

Leupeptin primarily inhibits serine and cysteine proteases.[3][4] Its inhibitory activity is attributed to the aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of the serine or the sulfhydryl group of the cysteine in the active site of the target protease.[3][5] This reversible covalent modification effectively blocks the catalytic activity of the enzyme. Leupeptin is known to inhibit a range of proteases including trypsin, plasmin, papain, kallikrein, and cathepsins B, H, and L.[4][6] It does not, however, significantly inhibit chymotrypsin, pepsin, or thrombin.[1][4]

Experimental Protocols

Preparation of Leupeptin Stock Solution

Materials:

-

Leupeptin hemisulfate powder

-

Sterile, purified water, Dimethyl sulfoxide (DMSO), or absolute ethanol

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh 5 mg of Leupeptin hemisulfate powder and transfer it to a sterile 1.5 ml microcentrifuge tube.

-

To prepare a 10 mM stock solution, add 1.05 mL of sterile water, DMSO, or ethanol to the tube.[7][8]

-

Vortex the tube until the Leupeptin is completely dissolved.

-

The stock solution can be used immediately. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[7]

Use of Leupeptin in a Protease Inhibitor Cocktail for Cell Lysis

Leupeptin is a crucial component of protease inhibitor cocktails used to prevent protein degradation during cell lysis for downstream applications such as Western Blotting and Co-Immunoprecipitation.

Materials:

-

Leupeptin stock solution (10 mM)

-

Other protease inhibitor stock solutions (e.g., Aprotinin, Pepstatin A, PMSF)

-

Cell lysis buffer (e.g., RIPA buffer, NP-40 buffer)

-

Cultured cells

Protocol:

-

Prepare the cell lysis buffer of choice and keep it on ice.

-

Immediately before use, add the protease inhibitors to the lysis buffer. For Leupeptin, a final working concentration of 10-100 µM is commonly effective.[7][9] To achieve a 10 µM final concentration from a 10 mM stock, dilute the stock solution 1:1000 in the lysis buffer (e.g., add 1 µl of 10 mM Leupeptin to 1 ml of lysis buffer).[8][10]

-

Wash the cultured cells with ice-cold Phosphate Buffered Saline (PBS).

-

Add the lysis buffer containing the complete protease inhibitor cocktail (including Leupeptin) to the cell pellet.[11]

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing.[12]

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.[12]

-

The resulting supernatant contains the protein extract, which can now be used for downstream applications.

Visualization of Leupeptin's Role in Protein Degradation Pathways

Leupeptin's inhibitory action on proteases makes it a valuable tool for studying cellular protein degradation pathways, such as the autophagy-lysosome system. By inhibiting lysosomal proteases like cathepsins, Leupeptin allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux.[13][14]

Caption: Role of Leupeptin in Protein Degradation Pathways.

The diagram above illustrates the two major protein degradation pathways in the cell: the ubiquitin-proteasome system and the autophagy-lysosome pathway. Leupeptin is shown to inhibit the activity of lysosomal proteases (cathepsins), thereby blocking the final degradation step in the autophagy pathway. This leads to an accumulation of autolysosomes, a measurable indicator of autophagic activity.

References

- 1. Co-immunoprecipitation [bio-protocol.org]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zellbio.eu [zellbio.eu]

- 8. ubpbio.com [ubpbio.com]

- 9. goldbio.com [goldbio.com]

- 10. med.upenn.edu [med.upenn.edu]

- 11. everestbiotech.com [everestbiotech.com]

- 12. Western Blotting [bio-protocol.org]

- 13. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of leupeptin on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Spectrum of Leupeptin: A Technical Guide for Researchers

An in-depth exploration of the inhibitory profile, mechanisms, and applications of the microbial-derived protease inhibitor, Leupeptin.

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible, and competitive inhibitor of a broad range of proteases.[1][2] Produced by various species of actinomycetes, Leupeptin has become an indispensable tool in biochemical and cell biology research, primarily for its ability to protect proteins from degradation during extraction and analysis.[1][3] This technical guide provides a comprehensive overview of Leupeptin's inhibitory spectrum, its mechanism of action, detailed experimental protocols for its use, and its application in dissecting complex signaling pathways.

Mechanism of Action

Leupeptin functions as a competitive transition-state inhibitor.[1][4] Its inhibitory activity stems from the C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[5][6] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[6][7] The inhibition by Leupeptin is reversible and can be overcome by an excess of the substrate.[1]

Inhibitory Spectrum of Leupeptin

Leupeptin exhibits a broad inhibitory spectrum, primarily targeting serine and cysteine proteases, with some activity against threonine peptidases.[1][2] It is particularly effective against proteases with a trypsin-like specificity, which cleave peptide bonds after basic amino acid residues such as arginine and lysine.[5] However, it is notably ineffective against several other classes of proteases.

Data Presentation: Quantitative Inhibitory Data

The following tables summarize the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of Leupeptin against a variety of proteases. These values provide a quantitative measure of Leupeptin's potency and specificity.

| Protease Class | Target Protease | Organism/Source | Ki Value | Reference(s) |

| Serine Proteases | Trypsin | Bovine | 3.5 nM | [1] |

| Trypsin | 35 nM | [8] | ||

| Plasmin | Human | 3.4 µM | [9] | |

| Plasmin | 3.4 nM | [1] | ||

| Kallikrein | Porcine | - | [1] | |

| Kallikrein | 19 µM | [8] | ||

| Cysteine Proteases | Cathepsin B | Bovine Spleen | 6 nM | [8] |

| Cathepsin B | Human Spleen | ~5 nM | [10] | |

| Cathepsin B | Rabbit Liver | ~5 nM | [10] | |

| Cathepsin B | 4.1 nM | [1] | ||

| Cathepsin H | - | [5] | ||

| Cathepsin L | - | [5] | ||

| Calpain | Recombinant Human | 72 nM | [9] | |

| Calpain | 10 nM | [8] | ||

| Papain | - | [1] | ||

| Other | Endoproteinase Lys-C | - | [1] |

| Target/Process | IC50 Value | Reference(s) |

| Human Coronavirus 229E Replication | ~0.8 µM (0.4 µg/mL) | [8][9] |

| SARS-CoV-2 Mpro | 127.2 µM | [11] |

| SARS-CoV-2 RNA levels in Vero cells (EC50) | 42.34 µM | [11] |

| Cathepsin A | 1680 µg/mL | [5] |

| Cathepsin B | 0.44 µg/mL | [6] |

| Plasmin (Substrate: Fibrin) | 8 µg/mL | [6] |

| Plasmin (Substrate: Casein) | 36 µg/mL | [6] |

| Trypsin (Substrate: Casein) | 2 µg/mL | [6] |

| Trypsin (Substrate: Hemoglobin) | 5 µg/mL | [6] |

| Papain (Substrate: Casein) | 0.51 µg/mL | [6] |

| Papain (Substrate: Hemoglobin) | 0.15 µg/mL | [6] |

| Kallikrein | 70 µg/mL | [6] |

Proteases Not Significantly Inhibited by Leupeptin: [1][5][12][13]

-

α-Chymotrypsin

-

Thrombin

-

Pepsin

-

Cathepsin A

-

Cathepsin D

-

Elastase

-

Renin

-

Thermolysin

Experimental Protocols

Leupeptin is commonly used in a working concentration range of 1-100 µM.[12][14] For use in cell lysis buffers, a concentration of 1-10 µM (0.5-5 µg/mL) is often suggested.[1][2]

General Protocol for Protease Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the inhibitory effect of Leupeptin on a target protease using a colorimetric assay with a casein substrate.

Materials:

-

Purified protease of interest

-

Leupeptin stock solution (e.g., 10 mM in sterile water or DMSO)

-

Casein solution (e.g., 0.65% w/v in appropriate buffer)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Trichloroacetic acid (TCA) solution (e.g., 5%)

-

Folin & Ciocalteu's Phenol Reagent

-

Tyrosine standard solution

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, the purified protease, and varying concentrations of Leupeptin. Include a control reaction with no inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific time (e.g., 15-30 minutes) at the optimal temperature for the protease to allow for inhibitor binding.

-

Initiate the reaction: Add the casein substrate to each tube to start the proteolytic reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction: Terminate the reaction by adding TCA solution. This will precipitate the undigested casein.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated casein.

-

Quantify proteolysis: Transfer the supernatant, which contains the soluble peptides resulting from casein digestion, to a new tube. Add Folin & Ciocalteu's reagent and measure the absorbance at a specific wavelength (e.g., 660 nm). The amount of color development is proportional to the amount of tyrosine-containing peptides released.

-

Data Analysis: Compare the absorbance values of the reactions with and without Leupeptin to determine the percentage of inhibition. For IC50 determination, plot the percentage of inhibition against the logarithm of the Leupeptin concentration.

General Protocol for Protease Inhibition Assay (Fluorometric)

This protocol outlines a general method using a fluorometric assay, which often provides higher sensitivity.

Materials:

-

Purified protease of interest

-

Leupeptin stock solution

-

Fluorescently labeled casein substrate (e.g., FITC-casein)

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare dilutions: Prepare serial dilutions of Leupeptin in the assay buffer.

-

Set up the assay: In the wells of the 96-well plate, add the assay buffer, the purified protease, and the different concentrations of Leupeptin. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow for inhibitor binding.

-

Initiate the reaction: Add the FITC-casein substrate to each well.

-

Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC). The cleavage of the highly quenched FITC-casein by the protease results in an increase in fluorescence.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. Compare the rates of the reactions with and without Leupeptin to calculate the percentage of inhibition and subsequently the IC50 value.

Visualization of Leupeptin-Relevant Signaling Pathways

Leupeptin's ability to inhibit specific proteases makes it a valuable tool for dissecting their roles in cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways where Leupeptin-sensitive proteases are involved.

The Role of Calpain in Synaptic Plasticity

Calpains, a family of calcium-dependent cysteine proteases, are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][9] Leupeptin, as a calpain inhibitor, can be used to probe these processes.

References

- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Inhibition of endosomal proteolytic activity by leupeptin blocks surface expression of MHC class II molecules and their conversion to SDS resistance alpha beta heterodimers in endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Leupeptin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Leupeptin for Novice Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes.[1][2] Chemically, it is N-acetyl-L-leucyl-L-leucyl-L-argininal, a structure that includes an aldehyde group at the C-terminus, which is crucial for its inhibitory activity.[1][3] Leupeptin is widely utilized in biochemical and cell biology research to prevent the degradation of proteins by a broad range of proteases, particularly during protein isolation and analysis.[3] This guide provides a comprehensive overview of leupeptin, including its mechanism of action, key experimental protocols, and its effects on cellular signaling pathways.

Core Properties and Mechanism of Action

Leupeptin is a reversible, competitive inhibitor of a variety of serine and cysteine proteases.[1][4] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl group of the serine or the thiol group of the cysteine residue in the active site of the target protease.[5][6] This interaction effectively blocks the catalytic activity of the enzyme. Leupeptin is known to inhibit proteases such as trypsin, plasmin, calpain, papain, and cathepsins B, H, and L.[7] However, it does not significantly inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin.[7]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for leupeptin, providing a quick reference for experimental design.

Table 1: Inhibitory Constants (Ki) of Leupeptin for Various Proteases

| Protease | Organism/Source | Ki Value | Reference(s) |

| Trypsin | Bovine | 3.5 nM | [1] |

| Plasmin | Human | 3.4 nM | [1] |

| Cathepsin B | Bovine Spleen | 4.1 nM | [1] |

| Calpain | Recombinant Human | 10 nM | [8] |

| Kallikrein | Porcine | 19 µM | [8] |

Table 2: Effective Concentrations and IC50 Values of Leupeptin

| Application | System | Concentration | Reference(s) |

| General Protease Inhibition | In vitro experiments | 1-10 µM (0.5-5 µg/mL) | [1] |

| SARS-CoV-2 Mpro Inhibition | In vitro | IC50: 127.2 µM | [9] |

| SARS-CoV-2 Inhibition in Vero Cells | Cell-based assay | EC50: 42.34 µM | [9] |

| Human Coronavirus 229E Inhibition | Cell-based assay | IC50: ~1 µM (0.4 µg/mL) | [9] |

Table 3: Solubility and Stability of Leupeptin

| Solvent | Solubility | Stability | Reference(s) |

| Water | Readily soluble | 1 week at 4°C, 1 month at -20°C | [1] |

| Ethanol | Soluble | Not specified | [1] |

| Acetic Acid | Soluble | Not specified | [1] |

| DMF | Soluble | Not specified | [1] |

| DMSO | Soluble | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving leupeptin.

Protocol 1: Preparation of Cell Lysates for Western Blotting and Immunoprecipitation

This protocol describes the use of leupeptin in a protease inhibitor cocktail to prevent protein degradation during cell lysis.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Leupeptin stock solution (10 mM in water)

-

Other protease inhibitors (e.g., aprotinin, PMSF, pepstatin A)

-

Phosphatase inhibitors (optional)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing a freshly prepared protease inhibitor cocktail. A typical cocktail includes:

-

Leupeptin to a final concentration of 10 µM.

-

Aprotinin to a final concentration of 1 µg/mL.

-

PMSF to a final concentration of 1 mM.

-

Pepstatin A to a final concentration of 1 µM.

-

-

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.

Protocol 2: In Vitro Protease Inhibition Assay to Determine the Ki of Leupeptin for Trypsin

This protocol provides a step-by-step guide to determine the inhibitory constant (Ki) of leupeptin for trypsin using a chromogenic substrate.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Leupeptin

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Part A: Determining the Michaelis-Menten Constant (Km) of Trypsin for BAPNA

-

Prepare a series of dilutions of the BAPNA substrate in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of trypsin to each well.

-

Initiate the reaction by adding the different concentrations of BAPNA to the wells.

-

Immediately measure the rate of reaction (V) by monitoring the increase in absorbance at 405 nm over time (the product, p-nitroaniline, is yellow).

-

Plot the initial reaction rates (V) against the substrate concentrations ([S]).

-

Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Part B: Determining the IC50 of Leupeptin

-

Prepare a series of dilutions of leupeptin in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of trypsin to each well.

-

Add the different concentrations of leupeptin to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding BAPNA at a concentration equal to the previously determined Km.

-

Measure the initial reaction rates.

-

Calculate the percentage of inhibition for each leupeptin concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the leupeptin concentration and determine the IC50 value (the concentration of leupeptin that causes 50% inhibition).

Part C: Calculating the Inhibitory Constant (Ki)

-

Use the Cheng-Prusoff equation to calculate the Ki value from the determined IC50 and Km values: Ki = IC50 / (1 + ([S] / Km)) Where:

-

Ki = Inhibitory constant

-

IC50 = Concentration of inhibitor that produces 50% inhibition

-

[S] = Concentration of the substrate used in the IC50 determination

-

Km = Michaelis-Menten constant of the enzyme for the substrate

-

Signaling Pathways and Experimental Workflows

Leupeptin's ability to inhibit specific proteases makes it a valuable tool for studying various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these relationships and a typical experimental workflow.

Mechanism of Leupeptin Inhibition

Caption: Leupeptin reversibly inhibits proteases by forming a covalent adduct in the active site.

Experimental Workflow: Protease Inhibition Assay

Caption: A three-part workflow for the experimental determination of the Ki of leupeptin.

Signaling Pathway: Calpain-Mediated NF-κB Activation

Leupeptin's inhibition of calpain can impact the NF-κB signaling pathway. Calpain has been shown to degrade IκBα, the inhibitor of NF-κB.[1][2][8][11] By preventing IκBα degradation, leupeptin can suppress the activation of NF-κB.

Caption: Leupeptin inhibits calpain, preventing IκBα degradation and subsequent NF-κB activation.

Signaling Pathway: Cathepsin B and Inflammation

Cathepsin B, another target of leupeptin, is implicated in inflammatory processes, which are often regulated by NF-κB.[10][12] While the direct link to NF-κB is complex, cathepsin B can contribute to the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[10]

Caption: Leupeptin can inhibit cathepsin B, potentially reducing inflammasome activation.

Conclusion

Leupeptin is an indispensable tool for researchers in various fields of life sciences. Its broad-spectrum inhibitory activity against serine and cysteine proteases makes it a standard component of protease inhibitor cocktails for preserving protein integrity during experimental procedures. Furthermore, its specific inhibitory properties allow for the detailed investigation of cellular signaling pathways regulated by its target proteases. This guide provides novice researchers with the foundational knowledge and practical protocols necessary to effectively utilize leupeptin in their research endeavors. As with any inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]

- 11. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Leupeptin Ac-LL in Western Blot Lysis Buffer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the use of Leupeptin Ac-LL as a protease inhibitor in lysis buffers for Western blot analysis. Adherence to these guidelines will help ensure the integrity of protein samples and the reliability of experimental results.

Introduction to Leupeptin

Leupeptin is a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a potent, reversible inhibitor of a broad spectrum of proteases.[1][2] When cells are lysed, proteases are released from cellular compartments, such as lysosomes, which can rapidly degrade target proteins. The inclusion of protease inhibitors like leupeptin in the lysis buffer is crucial to prevent this proteolysis and maintain the integrity of the protein sample.[2]

Mechanism of Action: Leupeptin primarily inhibits serine and cysteine proteases.[1][3][4][5] Its aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue in the active site of the protease, thereby blocking its catalytic activity.[4] Proteases inhibited by leupeptin include trypsin, plasmin, calpain, papain, and cathepsins B, H, and L.[3][4] It is important to note that it does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin.[3][6]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the use of leupeptin in Western blot lysis buffers.

Table 1: Leupeptin Concentration and Storage

| Parameter | Recommendation | Source(s) |

| Final Concentration in Lysis Buffer | 1-10 µg/mL | |

| 5-10 µg/mL | [7] | |

| 10-100 µM | [3][6][8] | |

| Solvents for Stock Solution | Water, Methanol, Ethanol, Acetic Acid, DMF, DMSO | [4] |

| Storage of Powder | +2 to +8°C | [4] |

| -20°C | [9] | |

| Storage of Aqueous Stock Solution | 1 week at +2 to +8°C | [4] |

| Up to 6 months at -20°C in aliquots | [4] | |

| Up to 3 months at -20°C (in water, ethanol, or methanol) | [9] | |

| Stability of Working Solution | Stable for only a few hours | [6][10] |

Table 2: Common Lysis Buffer Components with Leupeptin

| Buffer Component | Function | Typical Concentration |

| Tris-HCl | Buffering agent | 20-50 mM, pH 7.4-8.0 |

| NaCl | Maintains ionic strength | 150 mM |

| EDTA/EGTA | Chelates divalent cations, inhibits metalloproteases | 1-5 mM |

| Detergents (Triton X-100, NP-40, SDS) | Solubilize proteins | 0.1-1.0% |

| Leupeptin | Serine/Cysteine Protease Inhibitor | 1-10 µg/mL |

| Aprotinin | Serine Protease Inhibitor | 2 µg/mL |

| Pepstatin A | Aspartic Protease Inhibitor | 1 µg/mL |

| PMSF | Serine Protease Inhibitor | 1 mM |

| Sodium Orthovanadate (Na3VO4) | Phosphatase Inhibitor | 100 µM |

| Sodium Fluoride (NaF) | Phosphatase Inhibitor | 50 mM |

Experimental Protocols

Preparation of Leupeptin Stock Solution (1 mg/mL)

-

Weigh out 1 mg of leupeptin powder.

-

Dissolve the powder in 1 mL of sterile, deionized water.[11]

-

Mix thoroughly by vortexing until the leupeptin is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[4]

-

Store the aliquots at -20°C for up to 6 months.[4]

Preparation of Western Blot Lysis Buffer (RIPA Buffer)

Radioimmunoprecipitation assay (RIPA) buffer is a commonly used lysis buffer for whole-cell extracts.

RIPA Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

0.5% Sodium Deoxycholate

-

0.1% SDS

Procedure:

-

To prepare 100 mL of RIPA buffer, combine the following in a beaker with 80 mL of deionized water:

-

5 mL of 1M Tris-HCl, pH 7.4

-

3 mL of 5M NaCl

-

200 µL of 0.5M EDTA, pH 8.0

-

10 mL of 10% Triton X-100

-

5 mL of 10% Sodium Deoxycholate

-

1 mL of 10% SDS

-

-

Adjust the final volume to 100 mL with deionized water.

-

Store the RIPA buffer at 4°C.

Adding Inhibitors to Lysis Buffer (to 10 mL of RIPA buffer immediately before use):

-

Place 10 mL of RIPA buffer on ice.

-

Add 10 µL of 1 mg/mL leupeptin stock solution (final concentration: 1 µg/mL).

-

Add other protease and phosphatase inhibitors as required (e.g., aprotinin, PMSF). It is crucial to add inhibitors fresh to the lysis buffer just before use as their stability in aqueous solutions can be limited.[7]

Diagrams

Experimental Workflow: Preparation of Lysis Buffer

Caption: Workflow for preparing leupeptin stock and final lysis buffer.

Signaling Pathway: Inhibition of Apoptosis by Leupeptin

Caption: Leupeptin can inhibit certain caspases involved in apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ulab360.com [ulab360.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. ubpbio.com [ubpbio.com]

- 9. tribioscience.com [tribioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ccr.cancer.gov [ccr.cancer.gov]

Preparing Stock Solutions of Leupeptin: A Detailed Guide for Researchers

Introduction

Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide produced by actinomycetes that acts as a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] It is widely utilized in biochemical and molecular biology workflows to prevent proteolytic degradation of proteins of interest during cell lysis, protein extraction, and purification. Leupeptin primarily inhibits serine, cysteine, and threonine proteases, including trypsin, plasmin, cathepsin B, calpain, and papain.[1][3][4][5][6] It exhibits little to no inhibitory activity against pepsin, thrombin, and α-chymotrypsin.[1][3] This application note provides detailed protocols for the preparation, storage, and application of Leupeptin stock solutions.

Physicochemical Properties and Solubility

Leupeptin is typically supplied as a hemisulfate salt, which is a white to off-white powder.[7] Understanding its solubility is critical for preparing accurate and effective stock solutions.

Table 1: Solubility of Leupeptin

| Solvent | Solubility | Reference |

| Water | 1 mg/mL to 50 mg/mL | [4][7] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL to 95 mg/mL | [8][9] |

| Ethanol | ~33 mg/mL to 95 mg/mL | [8][9] |

| Methanol | Readily soluble | [4] |

| Acetic Acid | Readily soluble | [4] |

| Dimethylformamide (DMF) | ~25 mg/mL | [9] |

Recommended Stock Solutions and Storage

For convenience and stability, Leupeptin is typically prepared as a concentrated stock solution, which is then diluted to the final working concentration in the experimental buffer.

Table 2: Preparation and Storage of Leupeptin Stock Solutions

| Stock Concentration | Solvent | Preparation Example | Short-Term Storage (≤ 1 week) | Long-Term Storage (≥ 1 month) | Reference |

| 10 mM | Water | Dissolve 5 mg of Leupeptin hemisulfate (MW: 475.6 g/mol ) in 1.05 mL of sterile water. | 2-8°C | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4][7][10][11] |

| 10 mM | DMSO | Dissolve 10 mg of Leupeptin hemisulfate in 2.1 mL of DMSO. | Room Temperature | Aliquot and store at -20°C for up to 3 months. | [12] |

Note: The molecular weight of Leupeptin hemisulfate is approximately 475.6 g/mol .[5][6][9] Always refer to the manufacturer's certificate of analysis for the specific molecular weight of your product.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Leupeptin Stock Solution

Materials:

-

Leupeptin hemisulfate powder

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out 5 mg of Leupeptin hemisulfate powder and place it in a sterile microcentrifuge tube.[11]

-

Add 1.05 mL of sterile, purified water to the tube.[11]

-

Vortex the tube until the Leupeptin is completely dissolved. The solution should be clear and may have a faint yellow appearance.[7]

-

For immediate use, store the solution at 2-8°C for up to one week.[4][7]

-

For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Use of Leupeptin in Cell Lysis Buffer for Protein Extraction

Objective: To prevent protein degradation during the preparation of a cell lysate for subsequent analysis (e.g., Western Blotting).

Materials:

-

10 mM Leupeptin stock solution (from Protocol 1)

-

Cell lysis buffer (e.g., RIPA, NP-40 based buffer)

-

Cultured cells or tissue sample

Procedure:

-

Prepare your chosen cell lysis buffer.

-

Immediately before use, add the 10 mM Leupeptin stock solution to the lysis buffer to achieve the desired final working concentration. The typical working concentration for Leupeptin ranges from 1 µM to 100 µM.[1][6][11] A common starting concentration is 10 µM.

-

To prepare a lysis buffer with a final Leupeptin concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer (a 1:1000 dilution).[10]

-

Proceed with your standard cell lysis and protein extraction protocol. Keep the samples on ice or at 4°C throughout the procedure to further minimize proteolytic activity.

Note: Working solutions of Leupeptin are stable for only a few hours.[7] Therefore, it is crucial to add the inhibitor to the buffer shortly before the experiment.

Visualizing the Workflow and Mechanism

To aid in understanding the preparation and application of Leupeptin, the following diagrams illustrate the experimental workflow and its mechanism of action.

References

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cephamls.com [cephamls.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 6. goldbio.com [goldbio.com]

- 7. ulab360.com [ulab360.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. med.upenn.edu [med.upenn.edu]

- 11. zellbio.eu [zellbio.eu]

- 12. ubpbio.com [ubpbio.com]

Leupeptin in Protease Inhibitor Cocktails for Protein Extraction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent, reversible inhibitor of a broad range of serine and cysteine proteases.[1][2] Its inclusion in protease inhibitor cocktails is a critical step in protein extraction workflows to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[3][4] This document provides detailed application notes, protocols, and technical data on the effective use of leupeptin in protease inhibitor cocktails for the successful isolation of high-quality proteins.

Mechanism of Action

Leupeptin, with its chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, functions as a competitive transition state inhibitor.[1] The aldehyde group at the C-terminus of leupeptin is key to its inhibitory activity.[5] It forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, thereby reversibly blocking its catalytic activity.[2]

Target Proteases

Leupeptin exhibits inhibitory activity against a variety of serine and cysteine proteases. However, it is important to note that it does not inhibit all proteases. For comprehensive protein protection, leupeptin is typically used in combination with other protease inhibitors in a cocktail.[6][7]

Table 1: Specificity of Leupeptin Against Common Proteases

| Protease Class | Inhibited by Leupeptin | Examples of Inhibited Proteases | Not Inhibited by Leupeptin |